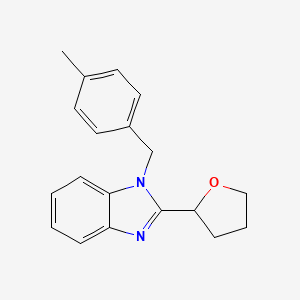

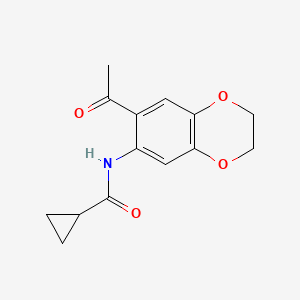

![molecular formula C11H8N4OS B11049832 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)

3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アミノ-6-フェニル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-7-オン: は、以下の化学構造を持つヘテロ環式化合物です。

IUPAC Name: this compound

分子量は244.28 g/mol、InChIコードは1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7です。

2. 製法

合成ルート:: この化合物を合成する効率的な方法の一つは、室温での一鍋式、触媒なし反応です。 ジベンゾイルアセチレンとトリアゾール誘導体から出発し、反応により、高機能化されたチアゾロ[3,2-b][1,2,4]トリアジン-7-オンが収率良く得られます .

工業生産:: 具体的な工業生産方法はあまり公表されていませんが、研究室では、上記のような合成ルートがよく用いられています。

準備方法

Synthetic Routes:: One efficient method for synthesizing this compound involves a one-pot, catalyst-free reaction at room temperature. Starting from dibenzoylacetylene and triazole derivatives, the reaction yields highly functionalized thiazolo[3,2-b][1,2,4]triazin-7-one with excellent yields .

Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often use synthetic routes similar to those mentioned above.

化学反応の分析

反応性::

酸化: この化合物は酸化反応を起こす可能性があります。

還元: 還元反応も可能です。

置換: 様々な位置で置換反応が起こる可能性があります。

その他の変換: 反応条件によっては、環化や官能基修飾などのその他の変換も可能です。

酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤。

置換: 様々な求核剤(例:アミン、チオール)と求電子剤(例:ハロアルカン)。

環化: 環化を促進する酸性または塩基性条件。

主な生成物:: 生成される具体的な生成物は、反応条件と存在する置換基によって異なります。一般的には、フェニル基またはアミノ基が修飾された誘導体が得られます。

4. 科学研究への応用

化学::ビルディングブロック: 独特の環系のため、より複雑な分子の合成に使用されます。

医薬品: 創薬のための足場です。

生物学的調査: 酵素、受容体、または他の生体分子との相互作用を調査する。

抗菌活性: 一部の誘導体は抗菌活性を示します。

材料科学:

染料と顔料: フェニル基は色特性に寄与します。

科学的研究の応用

Chemistry::

Building Blocks: Used in the synthesis of more complex molecules due to its unique ring system.

Pharmaceuticals: Scaffold for drug development.

Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

Antibacterial Properties: Some derivatives exhibit antibacterial activity.

Materials Science:

Dyes and Pigments: The phenyl group contributes to color properties.

作用機序

正確な作用機序は、現在も研究が進められています。特定の分子標的または経路との相互作用に関与し、細胞プロセスに影響を与える可能性があります。

類似化合物との比較

3-アミノ-6-フェニル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-7-オンは、縮合環系を持つため独特の化合物ですが、類似の化合物には、3-アミノ-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-7-オン があります。これらの関連する構造は共通の特徴を共有していますが、置換基や官能基が異なります。

特性

分子式 |

C11H8N4OS |

|---|---|

分子量 |

244.27 g/mol |

IUPAC名 |

3-amino-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |

InChI |

InChI=1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7/h1-6H,12H2 |

InChIキー |

BOOJLWWVLVGYQW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NN3C(=CSC3=NC2=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

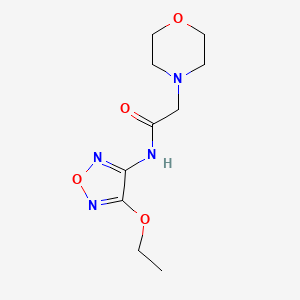

![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)

![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)

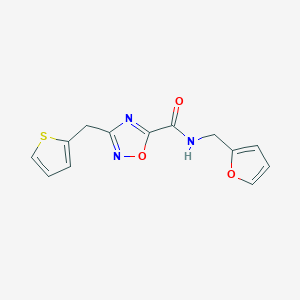

![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)

![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)

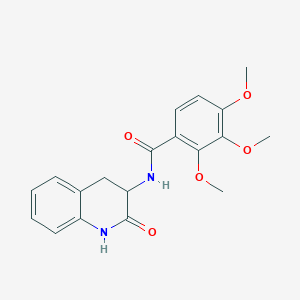

![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)

![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)

![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)

![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)